molecular formula C10H6BrFN2 B1291907 2-Bromo-5-(4-fluorophenyl)pyrazine CAS No. 153295-35-3

2-Bromo-5-(4-fluorophenyl)pyrazine

Cat. No.: B1291907
CAS No.: 153295-35-3
M. Wt: 253.07 g/mol
InChI Key: PLPAAJCOMZOXAI-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-fluorophenyl)pyrazine (2-BFP) is an organic compound composed of a pyrazine ring with two bromine and one fluorine atom substituted at the 5 position of the ring. It has a molecular formula of C7H4BrFN2 and a molecular weight of 198.02 g/mol. 2-BFP has been used in a variety of scientific experiments and applications due to its unique structure and properties.

Scientific Research Applications

Synthesis and Structural Characterization

The compound 2-Bromo-5-(4-fluorophenyl)pyrazine and its derivatives have been synthesized and structurally characterized in various studies, highlighting their potential in scientific research. For instance, the synthesis and molecular structure analysis of related pyrazoline compounds through the condensation of thiophenechalcone and hydrazine hydrate have been explored. These studies include X-ray diffraction, FT-IR, NMR spectroscopy, and detailed theoretical calculations to understand their molecular geometry, vibrational modes, and electronic properties (Sathish et al., 2018). Similar structural elucidations have been performed on N-substituted pyrazolines, providing insights into the dihedral angles and molecular conformations of these compounds (Loh et al., 2013).

Photovoltaic and Optical Applications

Research into the optical and electronic properties of pyrazine derivatives indicates their applicability in photovoltaic devices. A study synthesizing poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine) aimed to decrease band-gap for improved solar cell performance, showcasing the relevance of such compounds in renewable energy technologies (Li et al., 2010).

Antimicrobial and Anticancer Activities

The bioactive potential of pyrazine derivatives is another significant area of interest. Studies have reported on the antimicrobial activity of various pyrazoline-based compounds, highlighting their effectiveness against a range of bacterial and fungal strains. This opens avenues for the development of new antimicrobial agents (Raval et al., 2012). Furthermore, the synthesis of fluoro-substituted benzothiazepines and pyrazolines has been explored for their anti-lung cancer activities, suggesting the therapeutic potential of these compounds in oncology (Hammam et al., 2005).

Electronic and Nonlinear Optical Properties

The development of dipyrrolopyrazine (DPP) derivatives through metal-free and metal-catalyzed amination and the investigation of their optical and thermal properties emphasize the significance of pyrazine derivatives in materials science. These compounds exhibit promising optical and thermal properties for applications in optoelectronics (Meti et al., 2017).

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes . It should not be inhaled or ingested, and protective clothing, gloves, and eye/face protection should be worn when handling the compound . In case of contact with skin or eyes, or if swallowed, immediate medical attention is required .

Properties

IUPAC Name

2-bromo-5-(4-fluorophenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPAAJCOMZOXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630808
Record name 2-Bromo-5-(4-fluorophenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153295-35-3
Record name 2-Bromo-5-(4-fluorophenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dibromopyrazine (100 mg, 0.4 mmol) in toluene (6 mL) and ethanol (3 mL) was added (4-fluorophenyl)boronic acid (29 mg, 0.2 mmol) and 2M sodium carbonate solution (2.84 mL). The solution was purged with argon for 15 min, Pd(PPh3)4 (4 mg, 0.004 mmol) was added, and the reaction mixture was purged with argon for 15 min. The resulting mixture was heated to 40° C. and stirred for 1 h. The reaction mixture was concentrated, diluted with water (20 mL), and extracted with ethyl acetate (2×100 mL). The combined extracts were washed with brine solution (10 mL), and dried over Na2SO4 and concentration in vacuo. The crude product was purified by flash chromatography (60-120μ, 5% ethyl acetate in hexane) to afford 2-bromo-5-(4-fluorophenyl)pyrazine as off-white solid (60 mg, 57% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.08 (s, 1H), 8.88 (s, 1H), 8.18-8.15 (m, 2H), 7.37 (dd, 2H); LC-MS m/z calculated for [M+H]+ 252.97. found 253.0.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step Two

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